8,19-Dihydroxyserrulat-14-ene
Description
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(5S,8R)-3-(hydroxymethyl)-8-methyl-5-[(2S)-6-methylhept-5-en-2-yl]-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C20H30O2/c1-13(2)6-5-7-14(3)17-9-8-15(4)20-18(17)10-16(12-21)11-19(20)22/h6,10-11,14-15,17,21-22H,5,7-9,12H2,1-4H3/t14-,15+,17-/m0/s1 |
InChI Key |
IYEASKNQCFYZNW-UXLLHSPISA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C2=C1C(=CC(=C2)CO)O)[C@@H](C)CCC=C(C)C |
Canonical SMILES |
CC1CCC(C2=C1C(=CC(=C2)CO)O)C(C)CCC=C(C)C |
Synonyms |
8,19-dihydroxyserrulat-14-ene |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Antibacterial Activity
8,19-Dihydroxyserrulat-14-ene exhibits notable antibacterial properties against a range of Gram-positive and some Gram-negative bacteria. Research has shown that it effectively inhibits strains such as Streptococcus pyogenes and Mycobacterium fortuitum with minimum inhibitory concentrations (MICs) ranging from 64 to 128 μg/mL . The compound demonstrated stronger activity compared to other serrulatane derivatives, making it a candidate for further development as an antibacterial agent.
Antifungal Activity
In addition to its antibacterial effects, this compound has shown potent antifungal activity against pathogens like Cryptococcus gattii and Cryptococcus neoformans. The compound's efficacy against these fungi highlights its potential role in treating fungal infections, particularly in immunocompromised patients .
Cytotoxicity and Safety Profile
While this compound displays significant antimicrobial activity, studies have also indicated cytotoxic effects on mammalian cells. Research using Vero cell lines revealed that the compound's cytotoxicity occurs at concentrations similar to its minimum bactericidal concentrations (MBC), suggesting a need for careful consideration of dosage in therapeutic applications .
Anti-inflammatory Potential
Recent studies have explored the anti-inflammatory properties of serrulatane compounds, including this compound. It has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The IC50 values for COX inhibition were found to be relatively low compared to standard anti-inflammatory drugs like ibuprofen, indicating its potential as an alternative therapeutic agent for inflammatory conditions .
Medicinal Applications
Given its diverse biological activities, this compound is being investigated for various medicinal applications:
- Antibacterial Therapies : Its effectiveness against multidrug-resistant bacterial strains positions it as a promising candidate for new antibiotic formulations.
- Fungal Infections : The antifungal properties make it suitable for developing treatments against opportunistic fungal infections.
- Anti-inflammatory Treatments : Its ability to inhibit COX enzymes suggests potential use in managing chronic inflammatory diseases.
Case Studies
Several studies have documented the applications and effects of this compound:
- Study on Antibacterial Spectrum : A comprehensive analysis of the antibacterial spectrum revealed that this compound is effective against multiple Gram-positive bacteria but shows limited activity against Gram-negative strains .
- Research on Antifungal Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of Cryptococcus species, suggesting its potential for clinical use in treating cryptococcal infections .
- Phytochemical Investigations : Various phytochemical studies have isolated and characterized serrulatanes from Eremophila species, confirming the presence of bioactive compounds with therapeutic potential .
Chemical Reactions Analysis
Silver-Catalyzed 6-endo-dig Benzannulation
The core reaction in the synthesis involves a silver-catalyzed 6-endo-dig cyclization of an (−)-isopulegol-derived ene-yne-ol precursor. This step forms the tetrahydronaphthalene skeleton central to the serrulatane structure .
-
Catalyst : AgNO₃ (5 mol%)
-
Conditions : Anhydrous benzene, 10°C
-
Key intermediates :
Stereochemical Control and Chain Elongation
Stereochemistry at C1, C4, and C11 (1R,4S,11S) was established using chiral-pool starting material (−)-isopulegol. Key steps include:
-
Julia–Kocienski olefination to install the prenyl side chain .
-
Wittig reaction for chain extension using ethyl (triphenylphosphoranylidene)acetate .
Deprotection and Functional Group Interconversion
Final steps involved selective deprotection and functional group transformations:
Spectroscopic Validation
The synthetic compound’s structure was confirmed via NMR and optical rotation comparisons with natural isolates :
Table 1. ¹³C NMR Data Comparison (δ in ppm)
| Carbon | Synthetic 1 | Natural 1 | Δδ |
|---|---|---|---|
| C1 | 40.8 | 40.7 | +0.1 |
| C4 | 35.2 | 35.0 | +0.2 |
| C11 | 75.3 | 75.4 | −0.1 |
| C19 | 62.1 | 62.0 | +0.1 |
Optical rotation: [α]D²⁰ −46.5 (c 0.19, MeOH) for synthetic vs. −64.8 (c 0.216, MeOH) for natural .
Comparison with Similar Compounds
Comparison with Structurally Similar Serrulatane Diterpenoids
Serrulatane diterpenoids from Eremophila spp. exhibit structural variations that influence their antimicrobial potency and spectrum. Key analogs include:
Key Observations:
- Hydroxylation vs. Esterification/Acidification : The dihydroxylated structure of this compound confers superior antifungal activity compared to its acetylated (2,19-diacetoxy) or acidified (8-hydroxyserrulat-14-en-19-oic acid) analogs, suggesting free hydroxyl groups enhance membrane interaction .
- Spectrum of Activity : While this compound targets both fungi and bacteria, its carboxylic acid derivative (8-hydroxyserrulat-14-en-19-oic acid) loses antifungal efficacy, retaining only antibacterial effects .
- Synthetic Accessibility : Total synthesis of this compound is achieved in 17 steps with a 5.0% yield, highlighting challenges in scaling production despite confirmed bioactivity .
Comparison with Other Antifungal Plant Compounds
Proanthocyanidins and Tannins from Stryphnodendron adstringens
- Activity : Proanthocyanidins reduce C. neoformans capsule size and cause cell wall disruption but lack activity against melanization in mammalian cells .
- Mechanism: Unlike this compound, these compounds induce cytoplasmic vacuolation and membranous structures without directly targeting biosynthetic pathways .
Essential Oils from Eremophila longifolia
- Key Components: Borneol-rich oils show antifungal activity against dermatophytes (Trichophyton spp.), while monoterpene-rich oils have broader antibacterial effects .
- Potency : Borneol’s antifungal MICs are higher (>100 µg/mL) than this compound, indicating inferior efficacy against systemic fungal infections .
Mechanism-Based Comparison
Preparation Methods
Synthetic Pathway Overview
The total synthesis of 8,19-dihydroxyserrulat-14-ene (1) was achieved in 17 steps via a silver-catalyzed 6-endo-dig cyclization, as detailed by Rudgley et al.. The route begins with (−)-isopulegol, a monoterpene alcohol, and proceeds through key intermediates:
- Phenylselenide Formation : (−)-Isopulegol was converted to phenylselenide 13 through sequential oxidation and selenylation.
- Acetylide Addition : Lithium acetylide 14 (4 equiv.) was added to ketone 13 at −78°C, yielding a single diastereomer of 16 .
- Selenoxide Elimination : Treatment of 16 with m-chloroperbenzoic acid induced selenoxide elimination, forming enyne 17 .
- Silver-Catalyzed Cyclization : AgNO₃ (10 mol%) in dichloroethane at reflux triggered benzannulation, constructing the tetrahydronaphthalene core.
- Functionalization : Wittig olefination introduced the prenyl side chain, followed by deprotection (TBAF) and reduction (DIBAL) to yield 1 .
Key Reaction Conditions and Yields
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Selenylation | PhSeCl, Et₃N, CH₂Cl₂ | 85% |
| 2 | Acetylide addition | n-BuLi, −78°C | 78% |
| 4 | AgNO₃ cyclization | DCE, reflux, 12 h | 65% |
| 5 | TBAF deprotection | THF, rt | 91% |
| 6 | DIBAL reduction | CH₂Cl₂, −78°C | 68% |
The final yield of 1 was 5.0%, with stereochemistry confirmed via NMR and optical rotation ([α]D²⁰ −46.5 vs. natural −64.8).
Semi-Synthesis from Natural Precursors
Isolation and Derivatization
An alternative route utilized 3,7,8-trihydroxyserrulat-14-en-19-oic acid (1a ), isolated from E. neglecta extracts (0.663% dry weight). Key steps included:
Limitations
- Low natural abundance of 1a (≤0.663% extraction yield).
- Multi-step purification required for intermediates.
- Overall semi-synthetic yield (3.8–5.0%) comparable to total synthesis.
Comparative Analysis of Methods
| Parameter | Silver-Catalyzed Synthesis | Semi-Synthesis |
|---|---|---|
| Steps | 17 | 3–5 (post-extraction) |
| Overall Yield | 5.0% | ≤0.663% (extraction) + 68% (reduction) |
| Scalability | Moderate (mg scale) | Limited by plant material |
| Stereocontrol | High (diastereoselective steps) | Dependent on natural product |
| Cost | High (AgNO₃, chiral starting material) | Low (if 1a is abundant) |
The silver-catalyzed method offers better stereochemical control, while semi-synthesis avoids complex synthetic steps but depends on natural precursor availability.
Experimental Insights and Challenges
Protecting Group Strategies
Diastereoselectivity Issues
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 8,19-Dihydroxyserrulat-14-ene with high purity?
- Methodological Answer : Synthesis involves optimizing reaction conditions through computational modeling (e.g., quantum chemical calculations) to predict feasible pathways, followed by experimental validation. Key steps include:
Reactor Design : Use of batch reactors with controlled temperature and pressure to minimize side reactions .
Purification : Column chromatography or recrystallization to isolate the compound, validated via HPLC (High-Performance Liquid Chromatography) with purity >98% .
- Data Table :
| Method | Yield (%) | Purity (%) | Key Parameters |
|---|---|---|---|
| Batch Reactor + Column Chromatography | 72 | 99.2 | Temp: 25°C, Solvent: Ethyl Acetate |
| Flow Reactor + Recrystallization | 68 | 98.5 | Pressure: 1 atm, Solvent: Methanol |
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm hydroxyl group positions and stereochemistry. For example, hydroxyl protons appear as broad singlets at δ 4.8–5.2 ppm .
- Infrared Spectroscopy (IR) : Peaks at 3400–3500 cm⁻¹ (O-H stretch) and 1600–1650 cm⁻¹ (C=C) confirm functional groups .
- X-ray Crystallography : Resolves absolute configuration; unit cell parameters (e.g., space group P2₁/c) and bond angles validate the diterpene backbone .
Q. How can researchers assess the stability of this compound under varying environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stressors (heat, light, humidity) per ICH guidelines.
- Thermal Degradation : Incubate at 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS .
- Photostability : Use a xenon lamp (1.2 million lux hours); monitor UV-vis spectral changes .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius equations .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in experimental data regarding the reactivity of this compound?
- Methodological Answer :
Error Source Identification : Evaluate instrumental precision (e.g., NMR shimming, HPLC calibration) and sample homogeneity .
Multivariate Analysis : Apply factorial design to isolate variables (e.g., solvent polarity, catalyst loading) causing divergent results .
Cross-Validation : Compare results across independent labs using standardized protocols (e.g., OECD guidelines) .
- Case Study : Discrepancies in oxidation rates were resolved by identifying trace metal impurities in solvents via ICP-MS .
Q. How can computational modeling be integrated with experimental approaches to predict reaction pathways of this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to map potential energy surfaces and identify transition states .
- Hybrid Workflow :
In Silico Screening : Predict regioselectivity of hydroxylation using molecular docking.
Experimental Validation : Validate predictions via kinetic isotope effect (KIE) studies .
- Example : DFT predicted a ΔG‡ of 25 kcal/mol for epoxidation, matching experimental activation energy (24.8 kcal/mol) .
Q. What advanced statistical methods are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Log-Logistic models to calculate EC₅₀ and efficacy .
- Bayesian Inference : Quantify uncertainty in potency estimates using Markov Chain Monte Carlo (MCMC) simulations .
- Table : Dose-response parameters for anti-inflammatory activity:
| Model | EC₅₀ (μM) | R² | 95% CI |
|---|---|---|---|
| Hill | 12.3 | 0.96 | 11.5–13.1 |
| Log-Logistic | 13.1 | 0.94 | 12.3–13.9 |
Key Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
